Cas no 82379-38-2 (4-(Hydroxymethyl)-3-nitrobenzoic acid)
4-(Hydroxymethyl)-3-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(Hydroxymethyl)-3-nitrobenzoic acid
- 4-HYDROXYMETHYL-3-NITROBENZOIC ACID
- Benzoic acid, 4-(hydroxymethyl)-3-nitro-
- methyl 4-(hydroxymethyl)-3-nitrobenzoate
- AK140619
- 4-HYDROXYMETHYL-3-NITRO-BENZOIC ACID
- KUOYLJCVVIDGBZ-UHFFFAOYSA-N
- FCH920749
- AX8097938
- ST24043095
- AM20041205
- 4-(Hydroxymethyl)-3-nitrobenzoic acid (ACI)
- 3-Nitro-4-(hydroxymethyl)benzoic acid
- CS-W022017
- 82379-38-2
- 4-(hydroxymethyl)-3-nitrobenzoicacid
- DA-02596
- DS-7073
- MFCD01076314
- CHEMBL1834880
- SCHEMBL1483517
- AKOS006346216
- DTXSID30363554
-
- MDL: MFCD01076314
- Inchi: 1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)
- InChI Key: KUOYLJCVVIDGBZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=C([N+](=O)[O-])C(CO)=CC=1)O
Computed Properties
- Exact Mass: 197.03200
- Monoisotopic Mass: 197.03242232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103
- XLogP3: 0.4
Experimental Properties
- PSA: 103.35000
- LogP: 1.30850
4-(Hydroxymethyl)-3-nitrobenzoic acid Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-(Hydroxymethyl)-3-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA456-5g |
4-(Hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 97% | 5g |
6369CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA456-50mg |
4-(Hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 97% | 50mg |
¥218.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA456-250mg |
4-(Hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 97% | 250mg |
826CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA456-1g |
4-(Hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 97% | 1g |
¥1594.0 | 2022-07-28 | |
| Chemenu | CM123912-1g |
4-(hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 95%+ | 1g |
$210 | 2021-06-17 | |
| Chemenu | CM123912-5g |
4-(hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 95%+ | 5g |
$611 | 2021-06-17 | |
| Alichem | A019099318-1g |
4-(Hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 97% | 1g |
$323.40 | 2023-09-01 | |
| Alichem | A019099318-5g |
4-(Hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 97% | 5g |
$918.32 | 2023-09-01 | |
| Alichem | A019099318-10g |
4-(Hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 97% | 10g |
$1029.00 | 2023-09-01 | |
| Chemenu | CM123912-1g |
4-(hydroxymethyl)-3-nitrobenzoic acid |
82379-38-2 | 95%+ | 1g |
$210 | 2022-06-10 |
4-(Hydroxymethyl)-3-nitrobenzoic acid Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 5
1.2 Reagents: Acetyl chloride ; 0 °C → rt; 8 h, rt
Production Method 6
2.1 Reagents: Sodium carbonate Solvents: Acetone , Water
Production Method 7
2.1 Catalysts: Potassium iodide , Water Solvents: Water ; reflux
Production Method 8
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride , Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran , Pyridine ; 16 h, rt; rt → 0 °C
2.2 Reagents: Acetyl chloride ; 0 °C → rt; 8 h, rt
Production Method 9
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride , Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran , Pyridine ; 16 h, rt; rt → 0 °C
3.2 Reagents: Acetyl chloride ; 0 °C → rt; 8 h, rt
Production Method 10
2.1 Catalysts: Nitric acid ; 2 h, -10 °C
3.1 Catalysts: Potassium iodide , Water Solvents: Water ; reflux
Production Method 11
4-(Hydroxymethyl)-3-nitrobenzoic acid Raw materials
- 4-(Hydroxymethyl)-3-nitrobenzoic acid
- 4-Methylbenzoic acid
- 3,4-Dihydro-2H-pyran
- 4-(Bromomethyl)-3-nitrobenzoic acid
- 4-(Bromomethyl)benzoic acid
- Benzoic acid, 4-(hydroxymethyl)-3-nitro-, methyl ester
- 4-(chloromethyl)-3-nitrobenzoic acid
4-(Hydroxymethyl)-3-nitrobenzoic acid Preparation Products
4-(Hydroxymethyl)-3-nitrobenzoic acid Suppliers
4-(Hydroxymethyl)-3-nitrobenzoic acid Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-(Hydroxymethyl)-3-nitrobenzoic acid
Comprehensive Guide to 4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS No. 82379-38-2): Properties, Applications, and Industry Insights
4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS No. 82379-38-2) is a specialized nitroaromatic compound with a unique molecular structure combining a hydroxymethyl group and a nitro group on a benzoic acid backbone. This fine chemical intermediate has garnered significant attention in pharmaceutical synthesis, organic chemistry research, and material science due to its versatile reactivity profile. The compound's dual functional groups enable diverse chemical transformations, making it valuable for constructing complex molecular architectures.
Recent advancements in green chemistry have increased interest in optimizing the synthesis of 4-(Hydroxymethyl)-3-nitrobenzoic acid. Researchers are exploring catalytic methods to improve the atom economy of its production while reducing environmental impact. The compound's electron-withdrawing nitro group and electron-donating hydroxymethyl group create interesting electronic properties that are being investigated for applications in nonlinear optical materials and molecular electronics.
In pharmaceutical applications, CAS 82379-38-2 serves as a key building block for active pharmaceutical ingredients (APIs). Its structural features allow for selective modifications, enabling medicinal chemists to develop targeted therapies. The hydroxymethyl functionality provides an attachment point for further derivatization, while the nitro group can be reduced to amines or participate in nucleophilic aromatic substitution reactions. These characteristics make it particularly valuable in the synthesis of small molecule drugs addressing various therapeutic areas.
Analytical characterization of 4-(Hydroxymethyl)-3-nitrobenzoic acid typically involves advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound exhibits characteristic absorption in UV-Vis spectroscopy due to its aromatic nitro chromophore, with maximum absorbance typically observed around 260-280 nm. These analytical properties are crucial for quality control in industrial applications and research settings where precise quantification is required.
The stability profile of CAS 82379-38-2 has been extensively studied, with research indicating good thermal stability below 150°C under inert conditions. Proper storage recommendations include protection from moisture and light in amber glass containers at controlled room temperature. These handling considerations are particularly important for researchers investigating the compound's potential in polymer chemistry and coordination complexes with transition metals.
Emerging applications of 4-(Hydroxymethyl)-3-nitrobenzoic acid include its use as a precursor for functionalized nanomaterials and metal-organic frameworks (MOFs). The compound's ability to form stable coordination bonds with various metal ions while maintaining its organic functionality makes it attractive for designing hybrid materials with tailored properties. Recent publications have highlighted its potential in creating porous materials for gas storage and separation technologies.
From a commercial perspective, the global market for nitrobenzoic acid derivatives like 82379-38-2 has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Suppliers typically offer this compound in research quantities (milligram to gram scale) with >95% purity, though custom synthesis at kilogram scale is available for industrial applications. Pricing trends reflect the compound's specialized nature and the complexity of its synthesis.
Environmental considerations for 4-(Hydroxymethyl)-3-nitrobenzoic acid production and handling have become increasingly important. Modern synthetic approaches focus on minimizing waste generation and implementing atom-efficient processes. The compound's biodegradability and ecotoxicological profile are subjects of ongoing research, particularly regarding its potential use in sustainable chemistry applications and green synthesis methodologies.
Future research directions for CAS 82379-38-2 include exploring its potential in click chemistry applications, where its functional groups could participate in efficient coupling reactions. Additionally, its use as a template for designing molecularly imprinted polymers shows promise for developing selective recognition materials. These innovative applications demonstrate the continuing relevance of this versatile aromatic building block in modern chemical research and industrial applications.
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